molecular formula C11H12N2O6 B7459851 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid

Cat. No.: B7459851
M. Wt: 268.22 g/mol
InChI Key: URSZQYOPWBASIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a carbamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid typically involves multiple steps, starting with the nitration of 4-methoxyaniline to introduce the nitro group This is followed by the protection of the amine group and subsequent acylation to form the carbamoyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and acylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the carbamoyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carbamoyl groups can also modulate the compound’s interactions with enzymes and receptors, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-nitrobenzoic acid: Similar structure but lacks the carbamoyl and propanoic acid groups.

    3-Nitro-4-methoxyaniline: Similar structure but lacks the carbamoyl and propanoic acid groups.

    N-(4-Methoxy-3-nitrophenyl)acetamide: Similar structure but has an acetamide group instead of a carbamoyl group.

Uniqueness

3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid is unique due to the presence of both the carbamoyl and propanoic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-methoxy-3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-19-9-3-2-7(6-8(9)13(17)18)12-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSZQYOPWBASIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.